4-(4-Methylpyrimidin-2-yl)morpholine
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Overview
Description
4-(4-Methylpyrimidin-2-yl)morpholine is a heterocyclic compound that features a morpholine ring attached to a pyrimidine ring substituted with a methyl group
Mechanism of Action
Target of Action
The primary target of 4-(4-Methylpyrimidin-2-yl)morpholine is the colchicine-binding site of tubulin . Tubulin is a protein that forms microtubules, which are integral components of the cytoskeleton and play important roles in cellular signaling, motility, maintenance of cell shape, secretion, intercellular transport, and spindle formation during mitosis .
Mode of Action
This compound interacts with its target by binding to the colchicine pocket located between the α and β subunits of the αβ-tubulin dimer . The inhibitor contact residues include Lys352, Met259, Ala316, Leu248, Val238, Tyr202, and Cys241 of β-tubulin . Moreover, two water molecules link the morpholine oxygen to the β-tubulin bound GTP .
Biochemical Pathways
The binding of this compound to the colchicine pocket disrupts the dynamics of microtubules . This disruption affects the regulation of cellular signaling, motility, maintenance of cell shape, secretion, intercellular transport, and spindle formation during mitosis .
Result of Action
The binding of this compound to tubulin disrupts microtubule dynamics, leading to a range of cellular effects. These include the inhibition of cellular microtubule polymerization, phosphorylation of Histone3, nuclear DNA condensation, and cell cycle arrest in G2/M or induction of cell death across multiple cell lines . Furthermore, this compound has been shown to be poor substrates for P-gp multi-drug resistance pumps, and therefore caused efficiently mitotic arrest and cell death in colchicine-resistant cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpyrimidin-2-yl)morpholine typically involves the reaction of 4-methyl-2-chloropyrimidine with morpholine under basic conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or ethanol, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpyrimidin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in THF or ethanol.
Major Products Formed
Oxidation: Oxidized derivatives of the morpholine or pyrimidine rings.
Reduction: Reduced derivatives, potentially leading to the formation of secondary amines.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Methylpyrimidin-2-yl)morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methylpyrimidin-4-yl)morpholine
- 4-(4-Chloropyrimidin-2-yl)morpholine
- 4-(4-Methoxypyrimidin-2-yl)morpholine
Uniqueness
4-(4-Methylpyrimidin-2-yl)morpholine is unique due to the specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and chemical intermediates.
Properties
IUPAC Name |
4-(4-methylpyrimidin-2-yl)morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-8-2-3-10-9(11-8)12-4-6-13-7-5-12/h2-3H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXJFOYSWDBEHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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